3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Overview
Description
3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is an organic compound with the molecular formula C11H11BrF2N2O2 It is a substituted benzene derivative featuring bromine, nitro, and difluoropiperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of a nitrobenzene derivative followed by the introduction of the difluoropiperidinyl group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The difluoropiperidinyl group can be introduced through nucleophilic substitution reactions using appropriate fluorinated piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 3-Bromo-2-(4,4-difluoropiperidin-1-yl)aniline.
Oxidation: Formation of oxidized piperidine derivatives.
Scientific Research Applications
3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential interactions with redox-sensitive proteins, while the difluoropiperidinyl group may enhance binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
Uniqueness
3-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, nitro, and difluoropiperidinyl groups provides a distinct profile that can be exploited in various research applications.
Properties
IUPAC Name |
1-(2-bromo-6-nitrophenyl)-4,4-difluoropiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2N2O2/c12-8-2-1-3-9(16(17)18)10(8)15-6-4-11(13,14)5-7-15/h1-3H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUHPLNKLVNKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=CC=C2Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221334 | |
Record name | Piperidine, 1-(2-bromo-6-nitrophenyl)-4,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707581-00-7 | |
Record name | Piperidine, 1-(2-bromo-6-nitrophenyl)-4,4-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707581-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 1-(2-bromo-6-nitrophenyl)-4,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601221334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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